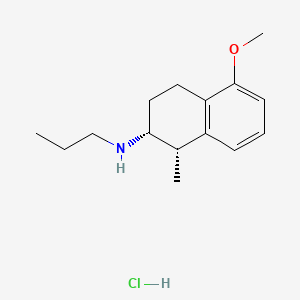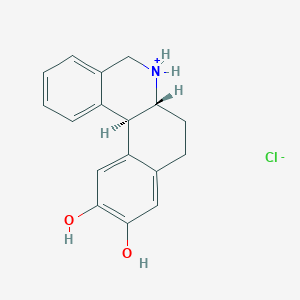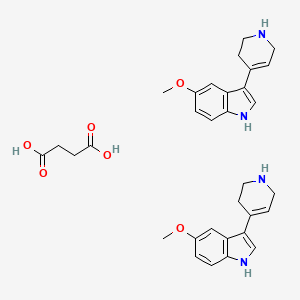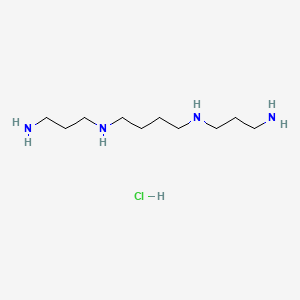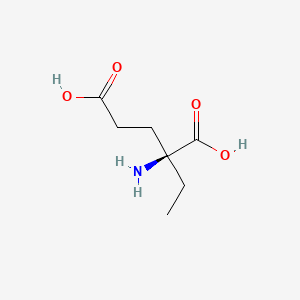
キノリン C1
概要
説明
キンクイン C1 は、ホルミルプロテインチアソンレセプター 2 (FPR2/ALX) に対する選択的かつ強力なアゴニストです。 キンクイン C1 は、特に気管支肺胞洗浄液中の好中球とリンパ球の産生を抑制し、腫瘍壊死因子アルファ、インターロイキン-1 ベータ、ケラチノサイト由来ケモカイン、トランスフォーミング成長因子ベータ 1 の発現を低下させる、抗炎症作用で知られています 。 キンクイン C1 は、主に肺損傷の研究に使用されます .
科学的研究の応用
Quin C1 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of new analogs with potential antioxidant activity.
Biology: Studied for its role in reducing inflammation and leukocyte infiltration in lung tissue.
Medicine: Potential therapeutic applications in treating lung injuries and inflammatory conditions.
Industry: Research on Quin C1 can lead to the development of new anti-inflammatory drugs.
作用機序
Target of Action
Quin C1 is a highly specific and potent agonist for the formyl peptide receptor 2 (FPR2/ALX) . FPR2/ALX is a G protein-coupled receptor initially identified as a structural homologue of human FPR1 .
Mode of Action
Quin C1 interacts with its target, FPR2/ALX, to stimulate neutrophil calcium mobilization and chemotaxis . It has a very low efficacy in the induction of superoxide production .
Biochemical Pathways
The interaction of Quin C1 with FPR2/ALX leads to a reduction in the expression of several cytokines and chemokines, including tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), the mouse keratinocyte-derived chemokine (KC), and transforming growth factor β1 (TGF-β1) .
Result of Action
Quin C1 significantly reduces the neutrophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF), diminishes the expression of TNF-α, IL-1β, KC, and TGF-β1, and decreases collagen deposition in lung tissue . These results suggest an anti-inflammatory role for Quin C1, particularly in the context of lung injury .
生化学分析
Biochemical Properties
Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. Quin C1 interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of Quin C1 in regulating immune responses and inflammation.
Cellular Effects
Quin C1 exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, Quin C1 was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, Quin C1 decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.
Molecular Mechanism
The molecular mechanism of Quin C1 involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . Quin C1’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quin C1 have been observed to change over time. Studies have shown that Quin C1 maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that Quin C1’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.
Dosage Effects in Animal Models
The effects of Quin C1 vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, Quin C1 did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .
Metabolic Pathways
Quin C1 is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.
Transport and Distribution
Within cells and tissues, Quin C1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . Quin C1’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.
Subcellular Localization
Quin C1’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Quin C1 interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.
準備方法
合成経路と反応条件
キンクイン C1 は、アントラニル酸のアロイル-およびヘテロアロイルヒドラジドと、シンナムアルデヒド、クロトンアルデヒド、4-ヒドロキシ-3-メトキシ安息香アルデヒドなどのさまざまなアルデヒドを縮合させることによって合成できます 。 反応は通常、室温でエタノールまたはディメチルホルムアミド (DMF) 中で加熱するこで行われます 。 別の方法としては、アントラニルヒドラシドと酸無水物を縮合させた後、アセトニトリル中でアルデヒドと加熱する方法があります .
工業的生産方法
キンクイン C1 の具体的な工業的生産方法は、広く文書化されていませんが、上述の合成方法は、工業的生産のためにスケールアップできます。効率的な縮合反応と適切な溶媒の使用は、大規模合成を促進する可能性があります。
化学反応解析
反応の種類
キンクイン C1 は、次のようなさまざまな化学反応を起こします。
縮合反応: キンクイン C1 の形成には、アルデヒドとの縮合反応が伴います.
酸化と還元:
一般的な試薬と条件
主な生成物
これらの反応で形成される主な生成物は、キンクイン C1 のアナログである、4-オキソ-1,2,3,4-テトラヒトロキナゾリン誘導体です .
科学研究への応用
キンクイン C1 は、次のようなさまざまな科学研究への応用を持っています。
化学反応の分析
Types of Reactions
Quin C1 undergoes various chemical reactions, including:
Condensation Reactions: Formation of Quin C1 involves condensation reactions with aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Conditions: Heating in ethanol, DMF, or acetonitrile.
Major Products
The major products formed from these reactions are derivatives of 4-oxo-1,2,3,4-tetrahydroquinazoline, which are analogs of Quin C1 .
類似化合物との比較
Quin C1 is compared with other similar compounds, particularly those that are also agonists for formyl peptide receptor 2 (FPR2/ALX). Some similar compounds include:
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]benzamide: Known for its anti-inflammatory properties.
2-aryl-2,3-dihydroquinazolin-4(1H)-ones: Possess anticancer activity.
Uniqueness
Quin C1 is unique due to its high specificity and potency as an agonist for FPR2/ALX, making it particularly effective in reducing inflammation and leukocyte infiltration in lung tissue .
特性
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVAHQXRDLSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


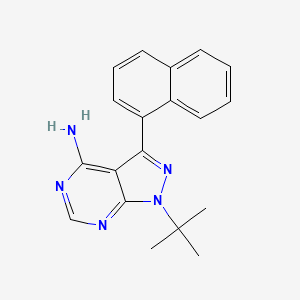

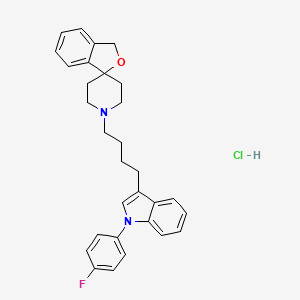
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)


![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
